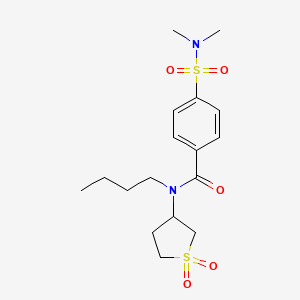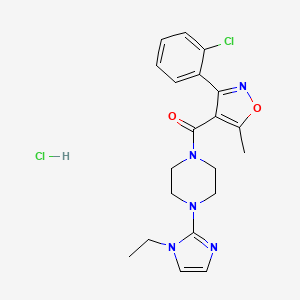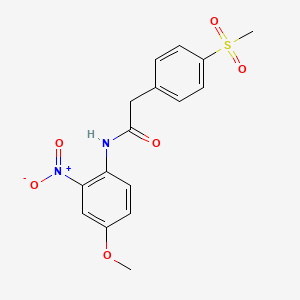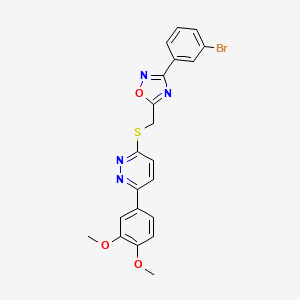
(5-Bromopyridin-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(5-Bromopyridin-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound with a molecular formula of C10H11BrN2O . It is a part of a series of novel pyrimidine-based thiourea compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . The exact structure is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.11100 . Other specific properties such as density, boiling point, and melting point are not available in the current resources .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and its inhibition can be beneficial in the treatment of type II diabetes mellitus .
Biochemical Pathways
The inhibition of α-glucosidase can affect the carbohydrate digestion pathway. This enzyme is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, the absorption of glucose in the intestine can be slowed down, which can help control blood sugar levels in patients with type II diabetes .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a decrease in postprandial hyperglycemia, which is a condition characterized by high blood sugar levels after meals. This can help manage blood sugar levels in patients with type II diabetes .
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c18-14-9-13(10-19-11-14)17(24)23-7-5-22(6-8-23)16-4-3-15(20-21-16)12-1-2-12/h3-4,9-12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZYDEZKDBTCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)




![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)